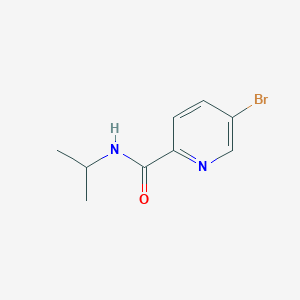

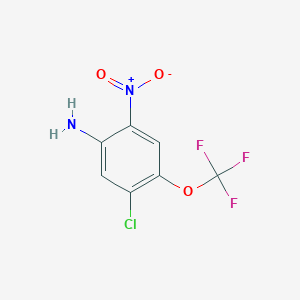

![molecular formula C14H8F4O2 B1328664 4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 942475-07-2](/img/structure/B1328664.png)

4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid

Vue d'ensemble

Description

The compound 4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid is a fluorinated biphenyl with a carboxylic acid functional group. This structure suggests potential reactivity typical of carboxylic acids, such as the formation of amides, esters, and anhydrides, as well as the potential for hydrogen bonding due to the presence of the acid group. The fluorine atoms may confer unique electronic and physical properties to the molecule, such as increased stability and lipophilicity.

Synthesis Analysis

The synthesis of fluorinated aromatic compounds can involve various fluorination reagents and strategies. For instance, the use of 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor) has been shown to be effective in the deoxyfluorination of carboxylic acids to acyl fluorides, which could be a potential step in the synthesis of the target compound . Additionally, the synthesis of fluoro-polyimides from fluorine-containing aromatic diamines suggests that similar methodologies could be applied to synthesize the biphenyl structure with trifluoromethyl and fluoro substituents .

Molecular Structure Analysis

The molecular structure of fluorinated biphenyl compounds can be complex, with the potential for various interactions due to the presence of fluorine atoms. For example, the crystal structures of tri(o-fluorobenzyl)tin esters of heteroaromatic carboxylic acids have shown that fluorine atoms can influence the coordination geometry around metal centers . This could be relevant when considering the molecular geometry and potential intermolecular interactions of the target compound.

Chemical Reactions Analysis

Fluorinated carboxylic acids can undergo a range of chemical reactions. The presence of fluorine can affect the reactivity of the carboxylic acid group, as seen in the peculiar behavior of electrophilic fluorine in the lactonization of carboxylic acid-substituted 3-fluorodihydropyridines . Similarly, the synthesis of amino acid derivatives from fluorinated carboxylic acids demonstrates the potential for creating a variety of bioactive molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine atoms. Organotin(IV) carboxylates with fluorinated biphenyl structures have been studied for their spectroscopic properties and biological activity, indicating that such compounds can have significant interactions with biological systems . The synthesis and structure of tris(fluorophenyl)antimony dicarboxylates further illustrate the impact of fluorine on the molecular structure and properties . Additionally, the degradation of fluorotelomer alcohols in the atmosphere to perfluorinated carboxylic acids highlights the environmental persistence and potential impact of fluorinated compounds .

Applications De Recherche Scientifique

“4’-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid” is a type of boronic acid . Boronic acids are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in various fields of chemistry for the formation of carbon-carbon bonds, a key step in the synthesis of many organic compounds .

- Application Summary : In a Suzuki-Miyaura reaction, a boronic acid is coupled with an aryl or vinyl halide (or triflate) in the presence of a base and a palladium catalyst to form a new carbon-carbon bond .

- Methods of Application : The reaction typically involves mixing the boronic acid, the aryl or vinyl halide, a base (such as sodium carbonate), and a palladium catalyst (such as palladium on carbon) in a solvent (such as water or ethanol). The mixture is then heated to promote the reaction .

- Results or Outcomes : The result is a new organic compound with a carbon-carbon bond formed between the boronic acid and the aryl or vinyl halide .

-

- Application Summary : This compound could potentially be used in the development of new pharmaceuticals . For example, it could be used as a building block in the synthesis of a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa .

- Methods of Application : The exact methods of application would depend on the specific drug being synthesized, but it would likely involve various organic synthesis techniques, such as coupling reactions, functional group transformations, and purification methods .

- Results or Outcomes : The outcome would be a new drug molecule with potential therapeutic effects .

-

- Application Summary : Fluorinated compounds like this one are often used in the development of new materials due to their unique properties . For example, they could be used to create materials with high thermal stability, chemical resistance, or specific optical properties .

- Methods of Application : The methods of application would depend on the specific material being developed, but could involve techniques such as polymerization, deposition, or blending .

- Results or Outcomes : The outcome would be a new material with specific desired properties .

-

- Application Summary : This compound could potentially be used in the development of new pharmaceuticals . For example, it could be used as a building block in the synthesis of a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa .

- Methods of Application : The exact methods of application would depend on the specific drug being synthesized, but it would likely involve various organic synthesis techniques, such as coupling reactions, functional group transformations, and purification methods .

- Results or Outcomes : The outcome would be a new drug molecule with potential therapeutic effects .

-

- Application Summary : Fluorinated compounds like this one are often used in the development of new materials due to their unique properties . For example, they could be used to create materials with high thermal stability, chemical resistance, or specific optical properties .

- Methods of Application : The methods of application would depend on the specific material being developed, but could involve techniques such as polymerization, deposition, or blending .

- Results or Outcomes : The outcome would be a new material with specific desired properties .

Safety And Hazards

Propriétés

IUPAC Name |

4-[4-fluoro-3-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O2/c15-12-6-5-10(7-11(12)14(16,17)18)8-1-3-9(4-2-8)13(19)20/h1-7H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIJBBBOHSRCAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650205 | |

| Record name | 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid | |

CAS RN |

942475-07-2 | |

| Record name | 4′-Fluoro-3′-(trifluoromethyl)[1,1′-biphenyl]-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942475-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

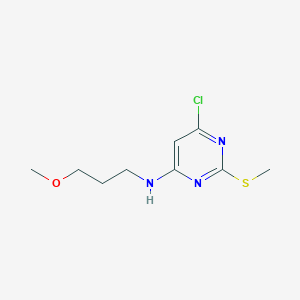

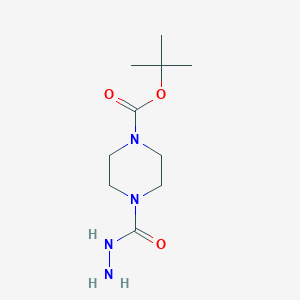

![4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1328594.png)

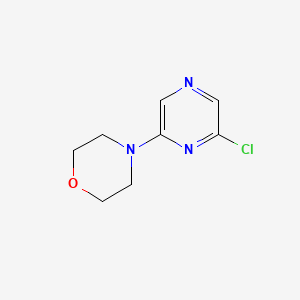

![2-Nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B1328604.png)

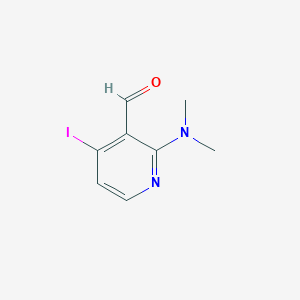

![4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1328607.png)